

A Structural Comparison of DMA-135 Hydrochloride Analogs for Antiviral Research

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Compound of Interest		
Compound Name:	DMA-135 hydrochloride	
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This guide provides a detailed structural and functional comparison of **DMA-135 hydrochloride** and its analogs, a class of compounds that have shown promise as antiviral agents. By targeting viral RNA structures, these molecules offer a novel mechanism for inhibiting viral replication. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Introduction to DMA-135 Hydrochloride and its Analogs

DMA-135 hydrochloride is a small molecule inhibitor of Enterovirus 71 (EV71) replication.[1] [2] It functions by binding to the stem-loop II (SLII) domain of the viral internal ribosomal entry site (IRES). This binding event induces a conformational change in the RNA, which allosterically stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation.[3] Analogs of DMA-135, which are derivatives of amiloride, have also been investigated for their antiviral properties against other viruses, including SARS-CoV-2.[4] This guide focuses on the structural differences between these analogs and how they relate to their antiviral activity.

Structural and Performance Comparison



The following table summarizes the chemical structures and key performance metrics of **DMA-135 hydrochloride** and its notable analogs. The data highlights the structure-activity relationship (SAR) within this class of compounds.

Compound	Chemical Structure	Target Virus	IC50 (μM)	KD (nM)	Notes
DMA-135 Hydrochloride	N N-H	EV71	7.54[1][3]	520 (for EV71 SLII)[1]	Inhibits IRES- dependent translation.
SARS-CoV-2	~10[4]	N/A	Reduces viral titer in a dose- dependent manner.		
DMA-132	≥ alt text	SARS-CoV-2	>10 (less potent than DMA-135)[4]	N/A	Reduces FLuc activity by ~50% at 10 μΜ.[4]
DMA-155	⊋ alt text	SARS-CoV-2	~16[4]	N/A	Reduces FLuc activity by ~90% at 10 μΜ.[4]
DMA-197	Structure not publicly available. Described as a trifluorinated analog of DMA-135.	EV71	N/A	Binds to SLII bulge surface.	Synthesized for 19F NMR studies.[5]

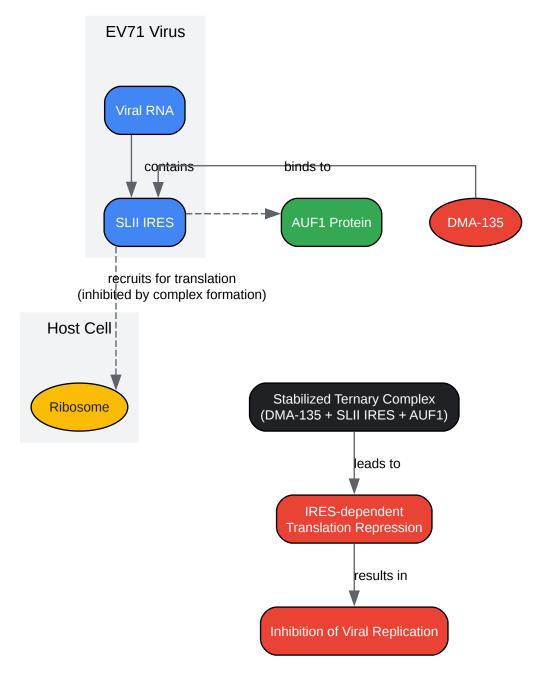


Mechanism of Action: Signaling Pathway

DMA-135 and its analogs function by modulating the interaction between viral RNA and host proteins. The following diagram illustrates the proposed signaling pathway for DMA-135's inhibition of EV71 replication.



Mechanism of Action of DMA-135



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Caption: DMA-135 binds to the viral SLII IRES, stabilizing a repressive complex with the host protein AUF1.



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize DMA-135 and its analogs.

Dual-Luciferase Reporter Assay for IRES Inhibition

This assay is used to determine the effect of the compounds on IRES-dependent translation.

- a. Cell Culture and Transfection:
- Seed SF268 or Vero E6 cells in 24-well plates.
- Co-transfect cells with a bicistronic reporter plasmid (e.g., pRHF-EV71-5'UTR) encoding Renilla luciferase (RLuc) under a cap-dependent promoter and Firefly luciferase (FLuc) under the control of the viral IRES.[3]
- Simultaneously treat the cells with varying concentrations of the DMA-135 analog or vehicle control (DMSO).
- b. Lysis and Luciferase Activity Measurement:
- After 48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
- Measure FLuc and RLuc activities sequentially from each lysate sample using a dualluciferase reporter assay system and a luminometer.
- c. Data Analysis:
- Normalize the FLuc activity (IRES-dependent) to the RLuc activity (cap-dependent) for each well to control for transfection efficiency and general effects on translation.
- Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

NMR Spectroscopy for RNA-Ligand Interaction



NMR spectroscopy is employed to confirm the binding of the analogs to the target RNA and to characterize the structural changes upon binding.

- a. RNA Sample Preparation:
- Synthesize and purify the target RNA (e.g., EV71 SLII domain) using in vitro transcription.
- For specific experiments, isotopically label the RNA with 13C and/or 15N.
- b. NMR Titration:
- Dissolve the RNA sample in a suitable NMR buffer (e.g., 25 mM K2HPO4, 50 mM KCl, pH
 6.2 in 100% D2O).[4]
- Acquire a baseline 1H-13C HSQC or other relevant NMR spectrum of the RNA alone.
- Titrate increasing concentrations of the DMA-135 analog into the RNA sample and acquire spectra at each concentration.
- c. Data Analysis:
- Monitor changes in the chemical shifts of the RNA resonances upon addition of the compound. Significant chemical shift perturbations (CSPs) for specific nucleotides indicate binding at or near those residues.
- The dissociation constant (KD) can be calculated by fitting the CSP data to a binding isotherm.

Viral Titer Assay

This assay quantifies the antiviral activity of the compounds by measuring the reduction in infectious virus particles.

- a. Infection and Treatment:
- Seed susceptible cells (e.g., Vero E6) in multi-well plates.

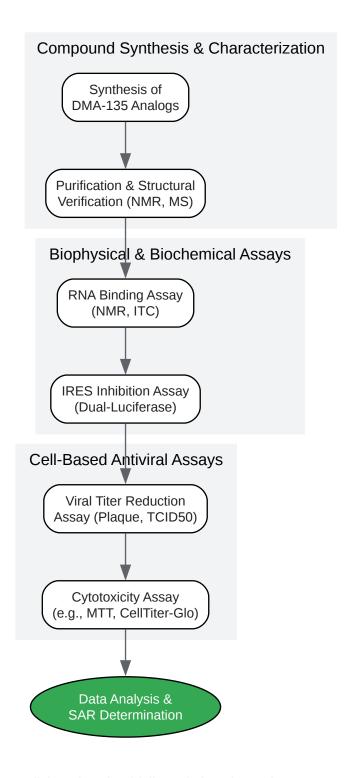


- Infect the cells with the virus (e.g., SARS-CoV-2 or EV71) at a specific multiplicity of infection (MOI).
- After a 1-hour adsorption period, remove the inoculum and add fresh media containing serial dilutions of the DMA-135 analog or vehicle control.
- b. Plaque Assay or TCID50:
- After a suitable incubation period (e.g., 24-72 hours), collect the culture supernatants.
- Determine the viral titer in the supernatants using a plaque assay or a median tissue culture infectious dose (TCID50) assay on fresh cell monolayers.
- c. Data Analysis:
- Calculate the percentage of viral titer reduction for each compound concentration compared to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that reduces the viral titer by 50%.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of DMA-135 analogs.





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